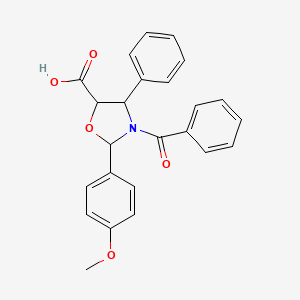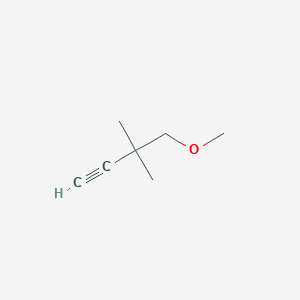
Fmoc-DL-Tyr(tBu)-OPfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(tBu)-OPfp: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester , is a compound widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine, and the pentafluorophenyl (Pfp) ester is used to activate the carboxyl group for peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-OPfp typically involves the following steps:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-tyrosine.
Fmoc Protection: The amino group of O-tert-butyl-L-tyrosine is then protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form Fmoc-O-tert-butyl-L-tyrosine.
Industrial Production Methods: The industrial production of Fmoc-Tyr(tBu)-OPfp follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Using automated peptide synthesizers to carry out the protection and activation steps efficiently.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Tyr(tBu)-OPfp undergoes several types of reactions, including:
Coupling Reactions: The activated carboxyl group reacts with amino groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for tBu removal.
Coupling: DCC or other coupling reagents in the presence of Pfp.
Major Products:
Peptides: Formation of peptides through coupling reactions.
Deprotected Amino Acids: Removal of protecting groups yields the free amino acid.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Tyr(tBu)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to introduce tyrosine residues into peptides. It is a standard building block in peptide chemistry .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Tyr(tBu)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in drug development and as therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-Tyr(tBu)-OPfp is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mecanismo De Acción
Mechanism: The mechanism of action of Fmoc-Tyr(tBu)-OPfp involves the activation of the carboxyl group by the Pfp ester, which facilitates the formation of peptide bonds with amino groups of other amino acids. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, during the synthesis .
Molecular Targets and Pathways: The primary molecular targets are the amino groups of other amino acids, leading to the formation of peptide bonds. The pathways involved include the deprotection of Fmoc and tBu groups and the coupling of activated carboxyl groups with amino groups .
Comparación Con Compuestos Similares
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(tBu)-OPfp but lacks the Pfp ester, making it less reactive for coupling reactions.
Fmoc-Tyr-OH: Lacks both the tBu and Pfp groups, making it less protected and less reactive.
Fmoc-Tyr(tBu)-OAllyl: Similar to Fmoc-Tyr(tBu)-OPfp but uses an allyl ester instead of a Pfp ester.
Uniqueness: Fmoc-Tyr(tBu)-OPfp is unique due to its high reactivity, which is facilitated by the Pfp ester. This makes it highly efficient for peptide bond formation in SPPS. The dual protection by Fmoc and tBu groups ensures that the amino and hydroxyl groups are protected during synthesis, allowing for selective deprotection and coupling .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)



![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)


